molecular formula C16H28N2O3 B12843392 3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid

3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid

Cat. No.: B12843392
M. Wt: 296.40 g/mol
InChI Key: UZIVTOLQGLCINP-UHFFFAOYSA-N
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Description

3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid is a structurally complex adamantane-derived compound featuring a diazaadamantan core substituted with ethyl, methyl, and hydroxyl groups. Adamantane derivatives are known for their metabolic stability and pharmacological relevance, suggesting this compound may exhibit unique bioactivity compared to simpler propanoic acid derivatives .

Properties

Molecular Formula

C16H28N2O3

Molecular Weight

296.40 g/mol

IUPAC Name

3-(5,7-diethyl-6-hydroxy-2-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid

InChI

InChI=1S/C16H28N2O3/c1-4-15-8-17-10-16(5-2,13(15)21)11-18(9-15)14(17,3)7-6-12(19)20/h13,21H,4-11H2,1-3H3,(H,19,20)

InChI Key

UZIVTOLQGLCINP-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1O)(CN(C2)C3(C)CCC(=O)O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazaadamantane core, followed by functionalization to introduce the hydroxy, diethyl, and propanoic acid groups. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the diazaadamantane core or other functional groups.

    Substitution: The diazaadamantane core allows for nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while substitution reactions can introduce various functional groups to the diazaadamantane core.

Scientific Research Applications

3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid involves its interaction with specific molecular targets. The diazaadamantane core can interact with enzymes or receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives

Examples :

  • 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Compound 1, )
  • 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Compound 3, )

Key Differences :

  • Structure : The target compound lacks chlorine substituents but includes a diazaadamantan core, which may confer greater rigidity and stability compared to the planar phenyl rings of these chlorinated derivatives.
  • Source: Chlorinated derivatives are biosynthesized by marine actinomycetes (e.g., Streptomyces coelicolor), while the diazaadamantan derivative is likely synthetic or semi-synthetic .
3-(Methylthio)propanoic Acid Esters

Examples :

  • 3-(Methylthio)propanoic acid methyl ester ()
  • 3-(Methylthio)propanoic acid ethyl ester ()

Key Differences :

  • Structure : These esters feature a methylthio (-SCH₃) group instead of the diazaadamantan system. The sulfur moiety contributes to volatility and aroma, unlike the hydroxyl and nitrogen-rich core of the target compound.
  • Source: Naturally occurring in pineapple varieties (e.g., Tainong No. 4 and French Polynesia cultivars), with concentrations up to 622.49 µg·kg⁻¹.
  • Function : These esters are key aroma compounds, whereas the target compound’s functional role is likely pharmacological or biochemical due to its complex heterocyclic structure .
Phenolic Propanoic Acid Metabolites

Examples :

  • 3-(3′-Hydroxyphenyl)propanoic acid ()
  • 3-(3′,4′-Dihydroxyphenyl)propanoic acid ()

Key Differences :

  • Structure: These metabolites derive from flavonoid degradation in the gut and lack the diazaadamantan core. Their simpler phenylpropanoic acid structures facilitate rapid absorption and metabolism.
  • Bioactivity : Demonstrated anti-inflammatory, anti-diabetic, and neuroprotective effects. The diazaadamantan derivative’s bulky structure may alter bioavailability or target specificity .
Triazolo-Pyrimidinyl Propanoic Acid Derivatives

Example :

  • 3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid ()

Key Differences :

  • Structure: This analog replaces the diazaadamantan core with a triazolo-pyrimidinyl system but retains a propanoic acid chain.
  • Industrial Relevance : Marketed by multiple suppliers (e.g., MolPort, ZINC), indicating pharmaceutical or agrochemical applications. The diazaadamantan derivative’s commercial status is unclear .
Pyran-Derived Propanoic Acid Analogs

Example :

  • 3-(2-Oxo-2H-pyran-6-yl)propanoic acid (Compound 5, )

Key Differences :

  • Structure : Features a pyran ring instead of adamantane. The lactone group in the pyran system may influence reactivity compared to the hydroxyl and ethyl groups in the target compound.
  • Bioactivity : Shows moderate antifungal activity against Aspergillus niger, suggesting the diazaadamantan derivative could have broader or more potent antimicrobial effects .

Comparative Analysis Table

Compound Class Structural Features Source Key Bioactivity/Function Selectivity/Applications
Diazaadamantan derivative Adamantane core, hydroxyl, ethyl Likely synthetic Unknown (potential drug lead) Hypothesized enzyme inhibition
Chlorinated phenylpropanoic acids Chlorinated phenyl ring Marine actinomycetes Antibacterial (E. coli, S. aureus) Selective against bacteria
Methylthio propanoic esters -SCH₃ group, ester side chain Pineapple cultivars Aroma contribution High volatility
Phenolic metabolites Hydroxyphenyl groups Gut microbiota metabolism Anti-inflammatory, neuroprotective Dietary health benefits
Triazolo-pyrimidinyl derivatives Triazolo-pyrimidine core Synthetic suppliers Undisclosed (pharma use) Industrial availability
Pyran-derived analogs Pyran lactone ring Synthetic/Natural Antifungal (A. niger) Moderate activity

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